N-(3-Chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-nitropyridin-2-amine is a chemical compound known for its broad-spectrum fungicidal properties. It is primarily used in agriculture to control various fungal pathogens. This compound is classified as a diarylamine and more specifically an arylaminopyridine .
Vorbereitungsmethoden
The synthesis of N-(3-Chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-nitropyridin-2-amine involves several steps. The starting materials typically include 3-chloro-2,6-dinitro-4-(trifluoromethyl)aniline and 5-nitropyridin-2-amine. The reaction conditions often require the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
N-(3-Chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro groups to amines.
Wissenschaftliche Forschungsanwendungen
N-(3-Chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-nitropyridin-2-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound’s fungicidal properties make it useful in studying fungal pathogens and their control.
Medicine: Research is ongoing to explore its potential as an antifungal agent in medical applications.
Wirkmechanismus
The mechanism of action of N-(3-Chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-nitropyridin-2-amine involves its role as an uncoupler of oxidative phosphorylation in mitochondria. This disrupts the energy production process in fungal cells, leading to their death. The compound also reacts with thiols, further inhibiting fungal growth .
Vergleich Mit ähnlichen Verbindungen
N-(3-Chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-nitropyridin-2-amine is unique due to its broad-spectrum activity and low toxicity to mammals. Similar compounds include:
3-Chloro-2,6-dinitro-N-(substituted phenyl)-4-(trifluoromethyl)benzenamines: These compounds share similar structural features and fungicidal properties.
N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine: This compound has a similar chemical structure and is used for similar applications.
Eigenschaften
CAS-Nummer |
133229-93-3 |
---|---|
Molekularformel |
C12H5ClF3N5O6 |
Molekulargewicht |
407.64 g/mol |
IUPAC-Name |
N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C12H5ClF3N5O6/c13-9-6(12(14,15)16)3-7(20(24)25)10(11(9)21(26)27)18-8-2-1-5(4-17-8)19(22)23/h1-4H,(H,17,18) |
InChI-Schlüssel |
BQCZUKAZEIEGQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.